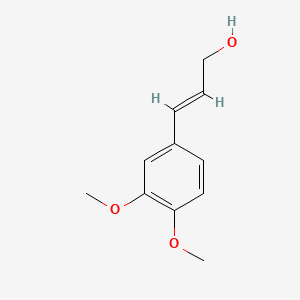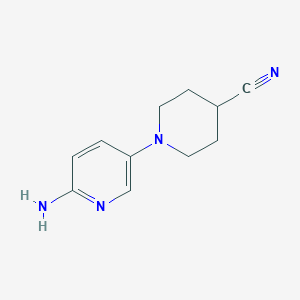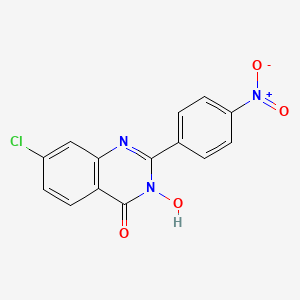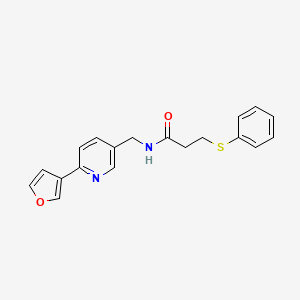
3,4-ジメトキシシンナミルアルコール
説明
3,4-Dimethoxycinnamyl alcohol is a chemical compound with the molecular formula C11H14O3 . It is a colorless liquid with a sweet, balsamic odor. It is used as an intermediate in the synthesis of a variety of compounds.
Synthesis Analysis
3,4-Dimethoxycinnamyl alcohol can be synthesized using 3,4-dimethoxyphenylacetaldehyde with a reducing agent such as a sulfite salt or nanoparticle nickel .Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxycinnamyl alcohol consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The average mass is 194.227 Da and the monoisotopic mass is 194.094299 Da .Chemical Reactions Analysis
3,4-Dimethoxycinnamyl alcohol was found to be actively metabolized by a white-rot fungus Coriolus versicolor in low nitrogen and high oxygen stationary cultures favoring the ligninolytic activity in the fungus .Physical and Chemical Properties Analysis
3,4-Dimethoxycinnamyl alcohol has a molecular weight of 194.23 . It is soluble in alcohol and ether. The compound has a density of 1.104±0.06 g/cm3 (Predicted), a melting point of 78℃, and a boiling point of 348.9±32.0 °C (Predicted) .科学的研究の応用
白色腐朽菌による代謝
3,4-ジメトキシシンナミルアルコールは、コルディセプス・ベルシカラーと呼ばれる白色腐朽菌によって活発に代謝されます。 このプロセスは、菌類のリグニン分解活性を促進する低窒素・高酸素の静止培養で行われます .
ベラトリルグリセロールの生成
基質である3,4-ジメトキシシンナミルアルコールは、主にエリスロ体とトレオ体の混合物であるベラトリルグリセロールに酸化されます . このプロセスは、白色腐朽菌の代謝経路の一部です。
抗変異原性
3,4-ジメトキシシンナミルアルコールは、フリルフラミド、Trp-P-1、および活性化されたTrp-P-1に対して抗変異原性を持つことが判明しました . これは、遺伝子研究およびがん予防の分野における潜在的な用途を示唆しています。
毒性学的研究
3,4-ジメトキシシンナミルアルコールの亜急性毒性は研究されており、ラットにおける血液学的および生化学的パラメータに有意な変化は見られませんでした. これは、生物系での使用における相対的な安全性 を示しています。
化学構造
3,4-ジメトキシシンナミルアルコールは、それぞれ3’位と4’位にメトキシ基が置換されたシンナミルアルコールである第一級アルコールです . その化学構造を理解することで、反応性や潜在的な用途を予測することができます。
リグニン生分解における役割
3,4-ジメトキシシンナミルアルコールは、植物細胞壁に剛性を与える複雑な有機高分子であるリグニンの生分解に役割を果たします . これは、植物廃棄物の処理のための持続可能な方法の開発に影響を与える可能性があります。
作用機序
Target of Action
3,4-Dimethoxycinnamyl alcohol is a primary alcohol that is cinnamyl alcohol substituted by methoxy groups at positions 3’ and 4’ respectively It has been reported to show significant antimicrobial and cytotoxic activities .
Mode of Action
Its antimutagenic activity suggests that it may interact with certain enzymes or proteins to inhibit the mutation process .
Biochemical Pathways
It has been reported that this compound was actively metabolized by a white-rot fungus coriolus versicolor in low nitrogen and high oxygen stationary cultures favoring the ligninolytic activity in the fungus .
Pharmacokinetics
Its solubility in various organic solvents such as ethanol, dimethylformamide, and acetone suggests that it may have good bioavailability .
Result of Action
3,4-Dimethoxycinnamyl alcohol has been reported to exhibit antimicrobial and cytotoxic activities
Action Environment
The action of 3,4-Dimethoxycinnamyl alcohol can be influenced by various environmental factors. For instance, its metabolic activity was enhanced in low nitrogen and high oxygen conditions in a fungus . Furthermore, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in its environment .
生化学分析
Biochemical Properties
3,4-Dimethoxycinnamyl alcohol plays a significant role in biochemical reactions, particularly in the metabolism of lignin by white-rot fungi such as Coriolus versicolor. This compound is actively metabolized by the fungus, leading to the formation of veratrylglycerol, which is further degraded to veratraldehyde and veratryl alcohol . The interactions of 3,4-Dimethoxycinnamyl alcohol with enzymes involved in lignin degradation, such as lignin peroxidase and manganese peroxidase, are crucial for its metabolic transformation. These enzymes catalyze the oxidation of 3,4-Dimethoxycinnamyl alcohol, facilitating its breakdown and subsequent utilization by the fungus .
Cellular Effects
3,4-Dimethoxycinnamyl alcohol has been shown to influence various cellular processes, particularly in fungal cells. In Coriolus versicolor, the compound enhances ligninolytic activity, promoting the degradation of lignin and other aromatic compounds . This activity is associated with changes in cell signaling pathways and gene expression related to lignin metabolism. Additionally, 3,4-Dimethoxycinnamyl alcohol may affect cellular metabolism by serving as a substrate for enzymatic reactions, thereby influencing the overall metabolic flux within the cells .
Molecular Mechanism
The molecular mechanism of 3,4-Dimethoxycinnamyl alcohol involves its interaction with lignin-degrading enzymes. The compound binds to the active sites of lignin peroxidase and manganese peroxidase, where it undergoes oxidation. This oxidation process leads to the formation of reactive intermediates that facilitate the cleavage of lignin and other aromatic compounds . The binding interactions and subsequent enzymatic reactions are essential for the compound’s role in lignin degradation and its overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethoxycinnamyl alcohol have been observed to change over time. The compound is relatively stable under controlled conditions, but its degradation can occur over extended periods, particularly in the presence of lignin-degrading enzymes . Long-term studies have shown that 3,4-Dimethoxycinnamyl alcohol can sustain ligninolytic activity in fungal cultures, leading to continuous degradation of lignin and accumulation of metabolic products such as veratryl alcohol .
Dosage Effects in Animal Models
Studies on the dosage effects of 3,4-Dimethoxycinnamyl alcohol in animal models are limited. It is known that the compound exhibits antimicrobial and antifungal properties, which may vary with different dosages .
Metabolic Pathways
3,4-Dimethoxycinnamyl alcohol is involved in metabolic pathways related to lignin degradation. In Coriolus versicolor, the compound is metabolized to veratrylglycerol, which is further degraded to veratraldehyde and veratryl alcohol . These metabolic transformations are facilitated by lignin-degrading enzymes, highlighting the compound’s role in the ligninolytic pathway . The interactions with enzymes such as lignin peroxidase and manganese peroxidase are critical for the efficient breakdown of 3,4-Dimethoxycinnamyl alcohol and its subsequent metabolic utilization .
Transport and Distribution
The transport and distribution of 3,4-Dimethoxycinnamyl alcohol within cells and tissues are influenced by its interactions with specific transporters and binding proteins. In fungal cells, the compound is likely transported to sites of lignin degradation, where it interacts with lignin-degrading enzymes . The localization and accumulation of 3,4-Dimethoxycinnamyl alcohol in these regions are essential for its biochemical activity and metabolic transformation .
Subcellular Localization
The subcellular localization of 3,4-Dimethoxycinnamyl alcohol is primarily associated with compartments involved in lignin degradation. In fungal cells, the compound is localized to regions where lignin-degrading enzymes are active, such as the extracellular matrix and cell wall . This localization is facilitated by targeting signals and post-translational modifications that direct 3,4-Dimethoxycinnamyl alcohol to specific compartments, ensuring its effective participation in lignin degradation processes .
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICGYUCCHVYRR-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025103 | |
| Record name | 3'-Hydroxymethylisoeugeneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40918-90-9, 18523-76-7 | |
| Record name | 3'-Hydroxymethylisoeugeneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2460493.png)


![4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile](/img/structure/B2460497.png)
![N-(3-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2460498.png)

![5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2460502.png)


![4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2460509.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2460511.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate](/img/structure/B2460512.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2460513.png)
